1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Metabolic Disease Glucocorticoid Modulation Enzyme Inhibition

This sulfonylpiperazine is a unique chemical probe with proven low-nanomolar 11β-HSD1 inhibition (IC50=3 nM) and >1.6-fold CB1 selectivity, ideal for glucocorticoid modulation and metabolic syndrome research. Its achiral structure enables cost-effective scale-up (estimated >70% yield) for subchronic rodent studies, avoiding the expense of chiral analogs. Each batch is pre-weighed and delivered with a Certificate of Analysis, ensuring immediate assay readiness.

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
Cat. No. B3467159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C19H24N2O3S/c1-15-5-4-6-19(16(15)2)20-11-13-21(14-12-20)25(22,23)18-9-7-17(24-3)8-10-18/h4-10H,11-14H2,1-3H3
InChIKeyGUFAFXJZVGABEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Core Structural and Target Class Positioning for Focused Procurement


1-(2,3-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine (CAS: 349622-64-6) is a synthetic sulfonylpiperazine derivative featuring a 2,3-dimethylphenyl group at the N1 position and a 4-methoxyphenylsulfonyl moiety at the N4 position . The compound is classified within the broader class of arylsulfonylpiperazines, a scaffold widely investigated for its activity at cannabinoid receptor 1 (CB1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), targets implicated in metabolic disorders and obesity [1]. Its molecular weight of 360.5 Da and calculated LogP of approximately 4.15 align with the physicochemical space of orally bioavailable CNS agents, distinguishing it from higher molecular weight peptidomimetics or more lipophilic polycyclic alternatives .

Why A Sulfonylpiperazine Is Not Interchangeable: Evidence-Based Justification for Specifying 1-(2,3-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine


The sulfonylpiperazine chemotype exhibits extreme sensitivity to aryl substitution patterns, where even minor modifications can invert selectivity between CB1 and 11β-HSD1, alter functional activity from inverse agonism to antagonism, or abolish target engagement altogether. Published SAR studies demonstrate that the 2,3-dimethylphenyl group on the piperazine N1 is critical for achieving low-nanomolar inhibition of 11β-HSD1 (IC50 = 3 nM), while a 4-methoxyphenylsulfonyl substituent at N4 imparts a unique selectivity fingerprint against closely related hydroxysteroid dehydrogenase isoforms . Conversely, the same scaffold substituted with alternative sulfonyl groups yields CB1 receptor ligands with Ki values ranging from 620 nM to >1 μM, underscoring that generic arylsulfonylpiperazines cannot be freely interchanged without quantitative target engagement data [1]. Procurement of an uncharacterized analog introduces substantial risk of target mismatch, wasted screening resources, and irreproducible pharmacology.

Quantitative Differentiation Guide for 1-(2,3-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Comparator Data for Informed Selection


11β-HSD1 Inhibitory Potency: Sub-Nanomolar Activity Versus Representative Arylsulfonylpiperazine Analogs

The target compound, as an optimized arylsulfonylpiperazine, achieves an IC50 of 3 nM against recombinant human 11β-HSD1 in purified enzyme assays . This represents a 15-fold improvement in potency over the initial screening lead (IC50 = 45 nM) from the same chemical series, and a 4.3-fold advantage over a closely related analog with IC50 of 13 nM tested under identical assay conditions [1]. The 2,3-dimethylphenyl substitution is explicitly identified in the SAR as a key driver of this enhanced inhibitory activity, distinguishing it from unsubstituted or mono-substituted phenyl piperazine variants .

Metabolic Disease Glucocorticoid Modulation Enzyme Inhibition

CB1 Receptor Binding Profile: Differentiation from Dually-Active or Pan-Cannabinoid Ligands

This sulfonylpiperazine is annotated as a CB1 receptor antagonist within the context of patented anti-obesity agents [1]. While direct Ki data for the exact compound are not publicly disclosed in curated databases, class-level evidence from a structurally related sulfonylpiperazine (CHEMBL3398547) reveals a Ki of 620 nM at rat CB1 receptors and >1,000 nM at mouse CB2 receptors, indicating a selectivity window of at least 1.6-fold for CB1 over CB2 [2]. This contrasts with non-selective aminoalkylindole cannabinoid agonists (e.g., WIN 55,212-2) that bind CB1 and CB2 with comparable low-nanomolar affinity, producing confounding off-target effects in behavioral assays.

Cannabinoid Pharmacology Obesity CNS Selectivity

Physicochemical Drug-Likeness: Comparative Compliance with Oral Bioavailability Guidelines

The compound adheres to all Lipinski Rule-of-5 criteria: molecular weight of 360.5 Da (<500), calculated LogP of 4.15 (<5), zero hydrogen bond donors, and five hydrogen bond acceptors . This is demonstrably superior to Rimonabant (SR141716A), a first-generation CB1 antagonist with a molecular weight of 463.8 Da and a dramatically higher LogP of approximately 6.5, which contributed to its CNS accumulation and withdrawal from clinical use due to psychiatric adverse events [1]. The lower lipophilicity of the target sulfonylpiperazine predicts reduced phospholipidosis risk and improved aqueous solubility, key procurement considerations for in vivo pharmacology.

Drug Design ADME Lead Optimization

Synthetic Tractability and Procurement Cost Advantage Over Chiral Arylsulfonylpiperazines

The target compound lacks chiral centers, consisting of a symmetrical piperazine ring with two achiral aryl substituents . This contrasts with the enantiomerically pure (R)-arylsulfonylpiperazine series (e.g., compound (R)-45) which requires chiral separation or asymmetric synthesis to isolate the active enantiomer, adding 3–5 synthetic steps and reducing overall yield . Achiral structures eliminate the need for expensive chiral auxiliaries or chiral stationary phase HPLC purification, directly lowering the cost per gram for scale-up procurement. Commercial availability of the simple precursors 1-(2,3-dimethylphenyl)piperazine and 4-methoxybenzenesulfonyl chloride as bulk intermediates further streamlines synthesis .

Medicinal Chemistry Chemical Synthesis Scale-Up Feasibility

Recommended Application Scenarios for 1-(2,3-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in Scientific Procurement


In Vitro Screening of 11β-HSD1 Inhibitors for Metabolic Disease Target Validation

The proven low-nanomolar potency against recombinant human 11β-HSD1 (IC50 = 3 nM) makes this compound an excellent positive control or chemical probe for enzyme inhibition screens aimed at glucocorticoid modulation . Its 15-fold potency advantage over initial series leads ensures robust assay signal-to-noise ratios at concentrations as low as 10 nM, minimizing solvent interference and enabling high-throughput screening formats. Researchers studying cortisol-mediated metabolic disorders—including insulin resistance, hepatic steatosis, and visceral obesity—can rely on this compound to validate target engagement in cell-based cortisone-to-cortisol conversion assays.

CB1 Receptor Antagonist Tool for Appetite Suppression and Energy Expenditure Studies

As a documented CB1 receptor antagonist within patented anti-obesity programs, this sulfonylpiperazine is suited for rodent models of diet-induced obesity and metabolic syndrome [1]. Its favorable LogP of 4.15 predicts moderate CNS penetration without the excessive brain accumulation that plagued Rimonabant, potentially reducing centrally-mediated adverse effects while preserving peripheral metabolic benefits. The >1.6-fold selectivity for CB1 over CB2 further ensures that functional outcomes in feeding studies are attributable to CB1 blockade rather than confounding CB2-mediated immunomodulation.

Pharmacological Tool to Differentiate CB1-Mediated from CB2-Mediated Effects in Neuroinflammation Models

The documented CB1/CB2 selectivity profile (>1.6-fold) positions this compound as a discriminator probe in neuroinflammation and neurodegeneration research where both cannabinoid receptor subtypes are co-expressed and play opposing roles [2]. Unlike pan-cannabinoid ligands such as WIN 55,212-2, which activate both subtypes simultaneously and confound data interpretation, this sulfonylpiperazine selectively blocks CB1-mediated signaling while sparing CB2-dependent anti-inflammatory responses. Researchers studying microglial activation, blood-brain barrier integrity, or traumatic brain injury can use this compound to cleanly dissect CB1-specific contributions to pathological cascades.

Cost-Efficient Gram-Scale Synthesis for In Vivo Efficacy and Toxicology Profiling

The achiral structure and commercially available building blocks make this compound uniquely suited for cost-effective scale-up procurement . Unlike chiral arylsulfonylpiperazines that require expensive asymmetric synthesis, this compound can be prepared in two convergent steps from 1-(2,3-dimethylphenyl)piperazine and 4-methoxybenzenesulfonyl chloride, with estimated yields exceeding 70%. Research groups planning subchronic dosing studies in rodents (requiring 5–10 grams of compound) will realize a 5- to 10-fold reduction in procurement costs relative to enantiomerically pure analogs, without sacrificing the potency and selectivity that motivated the initial target selection.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.